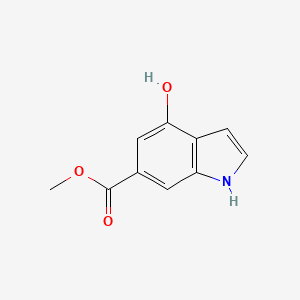

Methyl 4-hydroxy-1H-indole-6-carboxylate

Descripción

Overview of Indole (B1671886) Scaffolds as Pharmacophores and Building Blocks in Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. rsc.org This heterocyclic system is not merely a structural curiosity but a "privileged scaffold," frequently found in a vast array of natural products, alkaloids, and synthetic molecules with significant biological activity. rsc.orgresearchgate.netonlinescientificresearch.com Its prevalence stems from its ability to mimic the structure of peptides and bind reversibly to various proteins and enzymes, making it a highly successful template in drug discovery. onlinescientificresearch.comnih.gov

Indole derivatives are recognized for an extensive range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. researchgate.netacs.org The versatility of the indole ring allows for substitution at multiple positions (N-1, and C-2 through C-7), enabling chemists to create large libraries of compounds with diverse biological functions. acs.org This structural flexibility has led to the development of numerous clinically approved drugs and continues to make the indole scaffold a key building block for novel therapeutic agents. nih.gov

Importance of Indole-6-carboxylate Derivatives in Contemporary Chemical and Biological Research

Within the diverse family of indole derivatives, those featuring a carboxylate group, particularly at the 6-position, hold special significance in modern research. The synthesis of 6- and 7-substituted indoles has historically been a challenge compared to substitutions at other positions. However, the development of new synthetic methods has made these compounds more accessible for study.

6-hydroxy indoles are valuable precursors for the synthesis of numerous indole alkaloids and serve as moieties for novel protein target inhibitors. Specifically, the methyl ester at the 6-position, as seen in methyl indole-6-carboxylate, provides a crucial reactive handle. This compound is used as a reactant in the preparation of various biologically active molecules, including inhibitors of tryptophan dioxygenase (implicated in cancer immunotherapy), botulinum neurotoxin, and the hepatitis C virus NS5B polymerase. prepchem.com The ester functionality can be readily modified, allowing for the construction of more complex molecules tailored for specific biological targets. chemimpex.com

Contextualization of Methyl 4-hydroxy-1H-indole-6-carboxylate within Indole Chemistry Research

This compound emerges as a particularly valuable compound, combining the features of both a 4-hydroxyindole (B18505) and a 6-carboxylate derivative. This trifunctionalized indole is a versatile intermediate in organic synthesis and pharmaceutical development. chemimpex.com The presence of both a hydroxyl group at the C-4 position and a methoxycarbonyl group at the C-6 position enhances its reactivity and provides multiple points for chemical modification. chemimpex.com

This compound is a key building block in the synthesis of more complex pharmaceuticals, especially those targeting neurological disorders. chemimpex.combiotuva.com It is also employed in the synthesis of natural product analogues and other bioactive molecules, with research highlighting its role in creating potential anti-cancer and anti-inflammatory drugs. chemimpex.combiotuva.com The unique substitution pattern of this compound makes it a strategic precursor for developing novel compounds in medicinal chemistry and materials science. chemimpex.com

Chemical Data and Research Applications

To provide a clearer perspective on this compound, the following tables summarize its key chemical properties and documented research applications.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77140-48-8 | |

| Molecular Formula | C₁₀H₉NO₃ | |

| Molecular Weight | 191.18 g/mol | |

| Purity | ≥98% |

Table 2: Research Applications of this compound

| Field of Application | Description of Use | Source |

| Pharmaceutical Development | Serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.combiotuva.com | chemimpex.combiotuva.com |

| Bioactive Molecule Synthesis | Utilized as a precursor for creating biologically active molecules, including potential anti-cancer and anti-inflammatory agents. chemimpex.com | chemimpex.com |

| Natural Product Synthesis | Employed in the multi-step synthesis of natural products and their analogues, which may possess therapeutic benefits. chemimpex.com | chemimpex.com |

| Organic & Materials Science | Acts as a building block for developing new materials and serves as an intermediate in the production of dyes and pigments. chemimpex.com | chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-hydroxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-4-8-7(2-3-11-8)9(12)5-6/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLHTEHHXRJHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545779 | |

| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77140-48-8 | |

| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches to Methyl 4 Hydroxy 1h Indole 6 Carboxylate and Its Analogues

Strategic Synthetic Routes to the 4-Hydroxyindole (B18505) Core

The formation of the 4-hydroxyindole scaffold is the critical first stage in the synthesis of the target molecule. Various methods have been developed, ranging from historic named reactions to modern palladium-catalyzed cyclizations. chemicalbook.comnih.govresearchgate.net

Classic indole (B1671886) syntheses remain fundamental in constructing the indole nucleus. The application of these methods to precursors bearing hydroxyl groups allows for the direct formation of hydroxyindoles.

The Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an arylamine, has been adapted for this purpose. A modified approach using the condensation of m-aminophenol with benzoin (B196080) under hydrochloric acid catalysis at elevated temperatures yields a mixture of 2,3-diphenyl-1H-indol-4-ol and 2,3-diphenyl-1H-indol-6-ol. researchgate.netchimicatechnoacta.ru This reaction demonstrates the principle of using meta-substituted anilines to generate both 4- and 6-substituted indole isomers, which can then be separated chromatographically. researchgate.net The lower reaction temperature in the modified procedure helps to improve yields and reduce the formation of tarry by-products. researchgate.netchimicatechnoacta.ru

Another powerful method is the Japp-Klingemann reaction , which is a key step in certain Fischer-indole synthesis protocols. nih.gov This reaction typically involves the coupling of a diazonium salt with a β-keto acid or ester, followed by cyclization under acidic conditions to form the indole ring. For instance, the reaction of 4-hydroxymethyl-3-hydroxyaniline with formylcyclohexanone via the Japp-Klingemann reaction has been used to produce a tetrahydrocarbazole derivative, showcasing its utility in building complex indole systems from hydroxylated aniline (B41778) precursors. rsc.org

Modern synthetic methods often employ transition metal catalysis. Palladium-catalyzed reactions, such as the cyclization of ortho-vinyl anilines or the cross-coupling of ortho-iodoanilines with alkynes followed by cyclization, provide efficient routes to the indole core with oxygen-bearing substituents. chemicalbook.com

Table 1: Examples of Classical Synthesis Routes to 4-Hydroxyindole Cores

| Synthesis Name | Precursors | Key Conditions | Product(s) | Reference(s) |

|---|---|---|---|---|

| Modified Bischler-Möhlau | m-Aminophenol, Benzoin | 135 °C, HCl (catalyst) | Mixture of 4-hydroxy- and 6-hydroxyindoles | researchgate.netchimicatechnoacta.ru |

| Japp-Klingemann / Fischer | Hydroxylated anilines, β-keto esters/aldehydes | Diazotization, then acidic cyclization | Substituted indoles | nih.govrsc.org |

| Palladium-Catalyzed Cyclization | ortho-Vinyl anilines or ortho-Iodoanilines + Alkynes | Pd catalyst, base | Substituted 4-hydroxyindoles | chemicalbook.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole derivatives. tandfonline.comnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and promoting greener chemical processes by reducing solvent use. tandfonline.comactascientific.com

Many classical indole syntheses, including the Fischer, Bischler, and Batcho-Leimgruber reactions, have been successfully adapted to microwave conditions. nih.govorganic-chemistry.org For example, a solvent-free Bischler indole synthesis can be achieved by reacting anilines with phenacyl bromides in the solid state, followed by brief microwave irradiation (45-60 seconds), to produce 2-arylindoles in good yields (52-75%). organic-chemistry.org This method avoids the need for organic solvents and is significantly faster than conventional heating. organic-chemistry.org

Microwave heating is also highly effective for metal-catalyzed reactions. A palladium-catalyzed oxidative cyclization of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives showed significantly enhanced yields and reduced reaction times under microwave irradiation compared to conventional heating. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pd-Catalyzed Indole Formation

| Parameter | Conventional Heating | Microwave (μW) Heating | Reference |

|---|---|---|---|

| Reaction | Pd-catalyzed cyclization of methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Pd-catalyzed cyclization of methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | mdpi.com |

| Temperature | 110 °C | 60 °C | mdpi.com |

| Time | 16 hours | 3 hours | mdpi.com |

| Yield | 62-89% | 94% | mdpi.com |

Esterification and Functional Group Introduction at the 6-Position

The introduction of a methyl carboxylate group at the C6 position is a crucial step. This can be accomplished either by building the indole ring with a pre-existing C6 substituent that can be converted to the target group, or by direct functionalization of the indole core.

A common strategy involves performing an indole synthesis on a precursor that already contains a carboxylic acid or a related functional group at the desired position. For example, the Japp-Klingemann Fischer-indole synthesis can be used to construct 6-hydroxy-indole-5-carboxylic acids. nih.gov Once the 4-hydroxyindole-6-carboxylic acid is obtained, the methyl ester can be formed through standard esterification procedures.

The Fischer esterification is a widely used method for this transformation. masterorganicchemistry.com It involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent and, in some cases, by removing the water that is formed, for instance with a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, other reagents can be used for esterification under milder conditions, such as reacting the carboxylic acid with dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride. organic-chemistry.org

Derivatization Strategies of Methyl 4-hydroxy-1H-indole-6-carboxylate

This compound serves as a versatile intermediate for the synthesis of more complex molecules and novel derivatives. chemimpex.com Modifications can be made to the hydroxyl group, the ester, the nitrogen atom, or the indole ring itself.

The functional groups on this compound offer multiple handles for derivatization. The hydroxyl group at C4 can be alkylated or converted into a triflate. This triflate derivative is particularly useful as it can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl groups at the C4 position. acs.org

Similarly, the ester at the C6 position can be hydrolyzed back to a carboxylic acid or converted into an amide by reacting with an amine. The synthesis of vilazodone, an antidepressant, involves the creation of indole-5-carboxylic acids which are then converted to amides and subsequently to nitriles, demonstrating a common functional group interconversion pathway. nih.gov

The nitrogen of the indole ring can be readily functionalized. N-alkylation can be achieved using an alkyl halide in the presence of a base. It is also possible to introduce a tosyl group (p-toluenesulfonyl) onto the nitrogen, which can serve as a protecting group or influence the regioselectivity of subsequent reactions. mdpi.com

Table 3: Examples of Derivatization Reactions on the Hydroxyindole Core

| Reaction Type | Reagents | Position(s) Modified | Product Type | Reference(s) |

|---|---|---|---|---|

| O-Triflation & Coupling | Tf₂O, then Phenyl boronic acid / Pd catalyst | C4-OH | 6-carboxy-4-phenyl-indole | acs.org |

| Esterification | Pivaloyl chloride | C6-OH (analogous position) | 6-pivaloyloxy-indole | acs.org |

| N-Alkylation | Alkyl halide, base | N1 | N-Alkyl-indole | google.com |

| Hydrolysis & Decarboxylation | Base (e.g., NaOH), heat | C3-Ester (analogous position) | De-esterified indole | birmingham.ac.uk |

The indole ring has distinct regions of reactivity. The C3 position is generally the most nucleophilic and is the typical site for electrophilic substitution. nih.gov However, the regioselectivity of reactions can be controlled by a variety of factors, including the choice of protecting groups, catalysts, and reaction conditions.

For instance, in the palladium-catalyzed oxidative Heck reaction of indoles, the reaction typically occurs at the C3 position. However, the use of specific ligands, such as mono-protected amino acids (MPAAs) or specially designed pyridine-based ligands, can switch the regioselectivity to favor functionalization at the C2 position. nih.gov

The presence of an electron-withdrawing protecting group on the indole nitrogen, such as a tosyl or Boc group, can decrease the nucleophilicity of the C3 position. This change can favor reactions at other positions of the benzene (B151609) ring portion of the indole, such as C5. beilstein-journals.org For example, Friedel-Crafts acylation of N-protected 3-(4-indolyl)propanoic acids occurs selectively at the C5 position, rather than the more electronically rich C3 position, due to steric and electronic effects. beilstein-journals.org

Bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to occur regioselectively at the C5 and C6 positions, yielding the 5,6-dibromo derivative. birmingham.ac.uk This highlights that the inherent reactivity of the indole nucleus can be precisely controlled to install functional groups at specific locations, enabling the synthesis of a wide array of complex derivatives.

Multi-component Reaction Protocols for Complex Analogue Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular architectures in a single step, adhering to principles of atom economy and procedural simplicity. While specific MCRs for the direct synthesis of this compound are not extensively documented, several protocols for analogous structures highlight the potential of this strategy.

A notable MCR approach involves the telescoped condensation of an indole, a glyoxal (B1671930) derivative, and Meldrum's acid. mdpi.com For instance, the reaction of indole, 4-methoxyphenylglyoxal hydrate, and Meldrum's acid in refluxing acetonitrile (B52724) with triethylamine (B128534) as a base, followed by treatment with acetic acid, yields a 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one derivative. mdpi.com This furanone product can be further functionalized, demonstrating a pathway to complex indole-containing heterocycles. mdpi.com This methodology illustrates how a suitably substituted phenol (B47542) could theoretically be employed to generate precursors for 4-hydroxyindole systems.

Another powerful MCR strategy for generating complex indole alkaloids is the one-pot reaction of an indole, formaldehyde, and a primary amine. This process, often catalyzed by an acid like TsOH, leads to the formation of diverse tetrahydro-β-carbolines. The reaction is highly modular, allowing for a wide variety of substituents to be introduced from readily available starting materials. Although not directly yielding the target compound, this method provides a robust framework for creating a library of complex analogues by starting with a functionalized indole core like this compound.

A catalyst-free approach for the regiospecific synthesis of 6-hydroxyindoles has been developed through the condensation of carboxymethyl cyclohexadienones with various primary amines, including anilines, aliphatic amines, and even ammonia. acs.org The reaction proceeds via the in-situ formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization to furnish the 6-hydroxyindole (B149900) core. acs.org For less reactive amines, the addition of a Lewis acid catalyst like Re₂O₇ can facilitate the reaction. acs.org This method is significant as it directly constructs the 6-hydroxyindole scaffold, a close analogue of the target molecule.

Table 1: Examples of Multi-component Reactions for Indole Analogue Synthesis

| Reaction Type | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Telescoped Condensation | Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | 4-Indolyl-furan-2(5H)-one | One-pot, atom-economical, access to complex heterocycles. mdpi.com |

| Catalyst-Free Condensation | Carboxymethyl cyclohexadienone, Primary amines | 6-Hydroxyindoles | Regiospecific, broad amine scope, catalyst-free for many substrates. acs.org |

Catalytic Transformations in Indole Synthesis and Derivatization

Catalytic methods are indispensable for both the initial synthesis of the indole ring and its subsequent functionalization. These transformations allow for the precise introduction of various functional groups, which is crucial for tuning the biological activity and material properties of indole derivatives.

Palladium-catalyzed reactions are particularly prominent in indole chemistry. For instance, the synthesis of 4-halo-1H-indoles can be achieved from 2,3-dihalophenols through a sequence involving a Smiles rearrangement and a one-pot Sonogashira coupling/NaOH-mediated cyclization. researchgate.net These 4-haloindoles serve as versatile intermediates for further functionalization via cross-coupling reactions to introduce aryl, alkyl, and other groups at the C4 position. researchgate.net Similarly, palladium catalysis is used in the derivatization of existing indole cores. The functionalization of 6-hydroxyindoles has been demonstrated through conversion of the hydroxyl group to a triflate, followed by palladium-catalyzed Suzuki or Sonogashira coupling to introduce phenyl or phenylacetylene (B144264) groups, respectively. acs.org

Direct C-H functionalization has emerged as a powerful tool for indole derivatization, avoiding the need for pre-functionalized starting materials. A palladium-catalyzed method for the direct acylation of indoles at the C4 position has been developed using a ketone directing group and α-oxocarboxylic acids as the acyl source. nih.gov This reaction shows high regioselectivity and tolerates a wide range of functional groups. nih.gov While this was demonstrated on N-protected indoles, the principle of directing group-assisted C-H activation is a key strategy for functionalizing specific positions on the indole ring.

Furthermore, organocatalysis provides an alternative for the enantioselective functionalization of indoles. Bifunctional urea (B33335) or thiourea (B124793) derivatives have been used to catalyze the enantioselective Friedel-Crafts hydroxyalkylation of hydroxyindoles with isatins. mdpi.com Notably, 4-hydroxyindole undergoes selective alkylation at the C5 position, while 6-hydroxyindole is functionalized at the C7 position, both with good to excellent enantioselectivity. mdpi.com This highlights the ability of the hydroxyl group to direct incoming electrophiles to specific positions on the benzene portion of the indole ring. mdpi.com

Chemoenzymatic approaches are also gaining traction for the synthesis of functionalized indoles. A multi-enzyme system has been developed to produce various indole-containing acyloin derivatives. mdpi.comnih.gov This system uses an engineered tryptophan synthase to generate tryptophan analogues from substituted indoles (including 6-hydroxyindole), which are then converted to indole-3-pyruvate derivatives and subsequently to acyloins. mdpi.com This demonstrates the potential of biocatalysis to create structurally diverse indole analogues under mild conditions. mdpi.comnih.gov

Table 2: Overview of Catalytic Transformations for Indole Derivatization

| Catalytic System | Transformation | Position(s) Functionalized | Substrate Example |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | C6 | 6-Triflyloxy-indole acs.org |

| Pd(OAc)₂ / Ligand | C-H Acylation | C4 | N-acetylindole nih.gov |

| Urea Derivative | Friedel-Crafts Alkylation | C5 (from 4-OH), C7 (from 6-OH) | 4-Hydroxyindole, 6-Hydroxyindole mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 4-hydroxy-1H-indole-6-carboxylate in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the position of each atom and its connectivity can be confirmed.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. Based on data from analogous compounds like methyl indole-6-carboxylate and other 4-hydroxyindole (B18505) derivatives, the following proton signals can be predicted, typically recorded in a solvent like DMSO-d₆:

N-H Proton: A broad singlet appearing significantly downfield, typically in the range of δ 11.0-12.0 ppm.

O-H Proton: A singlet corresponding to the phenolic hydroxyl group at C4. Its chemical shift can vary but is expected in the aromatic region.

Aromatic Protons: The indole (B1671886) ring protons will appear in the aromatic region (δ 6.5-7.5 ppm). The proton at C7 would likely appear as a singlet or a narrow doublet, as would the proton at C5. The protons at C2 and C3 on the pyrrole (B145914) ring are expected to appear as doublets or triplets, depending on their coupling.

Methyl Protons: A sharp singlet for the three protons of the methyl ester (-OCH₃) group, typically appearing around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Analysis of related indole structures suggests the following approximate chemical shifts researchgate.netacs.org:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing around δ 165-170 ppm.

Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring system are expected to resonate between δ 95 and δ 155 ppm. The carbon bearing the hydroxyl group (C4) would be significantly shifted downfield to ~153 ppm, while other carbons like C5, C6, and C7 would also show distinct shifts based on their electronic environment. Quaternary carbons (C3a, C7a, C4, C6) will appear as singlets and can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). tetratek.com.tr

Methyl Carbon: The methyl ester carbon (-OCH₃) will appear as a sharp signal in the upfield region, typically around δ 52 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and may vary from experimental results.

Click to view interactive data table

| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| N-H | ~11.5 | br s | - |

| C2 | ~7.2 | t | ~125 |

| C3 | ~6.5 | t | ~102 |

| C4 | - | - | ~153 |

| O-H | ~9.5 | s | - |

| C5 | ~7.0 | d | ~110 |

| C6 | - | - | ~122 |

| C7 | ~7.4 | d | ~98 |

| C3a | - | - | ~128 |

| C7a | - | - | ~137 |

| C=O | - | - | ~167 |

| O-CH₃ | ~3.85 | s | ~52 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show several key absorption bands. Data from related 6-hydroxyindoles and indole esters confirm these assignments acs.org:

O-H and N-H Stretching: A broad band is anticipated in the 3500–3300 cm⁻¹ region, corresponding to the overlapping stretching vibrations of the phenolic O-H and the indole N-H groups. Hydrogen bonding can significantly broaden these peaks.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected in the region of 1720–1680 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretching: Aromatic C=C stretching vibrations from the benzene (B151609) and pyrrole rings will produce several peaks in the 1620–1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and the phenolic hydroxyl group will be visible in the fingerprint region, typically around 1300–1200 cm⁻¹.

Raman Spectroscopy Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing a clear fingerprint for the indole nucleus.

Table 2: Characteristic Vibrational Frequencies for this compound

Click to view interactive data table

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3500 - 3300 | Medium, Broad |

| N-H Stretch | Indole N-H | 3450 - 3300 | Medium, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₃) | 2980 - 2870 | Medium-Weak |

| C=O Stretch | Ester | 1720 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |

| C-O Stretch | Ester/Phenol (B47542) | 1300 - 1200 | Strong |

Mass Spectrometry (MS and HR-MS) for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate mass measurement, which serves to confirm the elemental formula.

The molecular formula for this compound is C₁₀H₉NO₃, with a calculated monoisotopic mass of 191.0582 g/mol . chemimpex.combiotuva.com In a typical Electrospray Ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 192.0655.

HR-MS analysis is crucial for unambiguous formula confirmation. For instance, in a study of related indole derivatives, the observed mass for a C₁₆H₁₆N₂O fragment was 252.1259, which was within a very narrow margin of the calculated mass of 252.1263, confirming the elemental composition. acs.org A similar level of accuracy would be expected for this compound.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related indole derivatives, such as methyl 1H-indole-2-carboxylate and 5-methoxy-1H-indole-2-carboxylic acid, provides significant insight into its expected solid-state behavior. researchgate.netresearchgate.net

The presence of a hydrogen bond donor (the N-H of the indole), a second strong donor (the O-H of the phenol), and a hydrogen bond acceptor (the C=O of the ester) makes this compound highly likely to form extensive hydrogen bonding networks. Crystal structures of similar indole carboxylic acids and esters frequently show that molecules form centrosymmetric dimers via hydrogen bonds. researchgate.netresearchgate.net For this compound, it is plausible that the molecules would arrange into sheets or chains stabilized by a combination of N-H···O=C and O-H···O=C interactions. The planar indole ring system also facilitates π-π stacking interactions, which would further stabilize the crystal packing.

Polymorphism, the ability of a compound to exist in two or more different crystalline forms, is a critical area of study for pharmaceuticals and materials science, as different polymorphs can have different physical properties. Indole derivatives are known to exhibit polymorphism. For example, a study of 5-methoxy-1H-indole-2-carboxylic acid identified a new polymorphic form with a different spatial arrangement and hydrogen bonding pattern compared to the previously known form. This highlights that subtle changes in crystallization conditions could lead to different solid-state structures for this compound as well.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The indole ring system is a well-known chromophore. Studies on 4-hydroxyindole derivatives show they possess interesting spectral properties. nih.govrsc.org

The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or acetonitrile (B52724) is expected to show strong absorption bands in the UV region, corresponding primarily to π→π* transitions within the conjugated indole aromatic system. The presence of the hydroxyl and carboxylate substituents on the benzene ring will modulate the exact position and intensity of the absorption maxima (λ_max) compared to unsubstituted indole. It is anticipated that the main absorption peaks would occur in the 250-350 nm range. These molecules can exhibit fluorescence with good quantum yields, making them interesting for applications in materials science. rsc.org

Computational Chemistry and Theoretical Investigations of Methyl 4 Hydroxy 1h Indole 6 Carboxylate and Its Derivatives

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing complex organic molecules. nih.gov By calculating the electron density, DFT can accurately predict a molecule's geometry, energy, and various reactivity descriptors. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP, provide fundamental insights into their chemical behavior. nih.govresearchgate.net These calculations are foundational for more specific analyses such as Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO.

In studies of various organic molecules, DFT calculations are used to determine the energies of these frontier orbitals. researchgate.net For instance, in an analysis of tryptamine, a related indole derivative, the HOMO and LUMO energies were calculated to understand its biological properties. researchgate.net While specific HOMO-LUMO energy values for Methyl 4-hydroxy-1H-indole-6-carboxylate are not detailed in the available literature, analysis of related indole structures suggests that the electron-rich indole ring system, along with the hydroxyl and methoxycarbonyl substituents, significantly influences the energy and localization of these orbitals. The HOMO is typically distributed over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO may be localized more towards the carboxylate group, which acts as an electron-withdrawing group. The precise energies would dictate the molecule's susceptibility to electrophilic or nucleophilic attack and its charge transfer properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net These maps are color-coded, typically with red indicating the most negative potential and blue indicating the most positive potential, while green represents neutral regions. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show significant negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl group and the carbonyl of the ester group, due to the high electronegativity of oxygen. researchgate.net These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. Conversely, regions of positive potential (blue) would be located around the hydrogen atom of the indole N-H group and the hydroxyl O-H group, highlighting them as key hydrogen bond donor sites. researchgate.net This information is crucial for predicting non-covalent interactions, such as those between a drug molecule and its biological receptor target.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction, translating complex quantum mechanical data into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.denumberanalytics.com It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy (E(2)) associated with these delocalizations through second-order perturbation theory. scirp.org Higher E(2) values indicate stronger electronic interactions, such as hyperconjugation or resonance. taylorandfrancis.com

In the context of this compound, NBO analysis would elucidate the electronic interactions that contribute to its stability and reactivity. Key interactions would include the delocalization of electron density from the lone pairs of the hydroxyl oxygen and the indole nitrogen into the antibonding orbitals of the aromatic ring. For example, studies on similar heterocyclic systems have quantified the stabilization energy from the interaction of nitrogen lone pairs (LP(N)) with antibonding π* orbitals of adjacent C=C bonds. scirp.orgtaylorandfrancis.com NBO analysis can also characterize intramolecular hydrogen bonds, for instance, between the 4-hydroxy group and a neighboring atom, by identifying the donor-acceptor orbital overlap and its corresponding stabilization energy. taylorandfrancis.com

Table 1: Typical Output and Interpretation from NBO Analysis

| Orbital Type | Typical Occupation Number | Interpretation |

|---|---|---|

| Bonding (σ, π) | ~1.99 e | Represents a covalent bond between two atoms. |

| Lone Pair (LP) | ~1.99 e | Represents a non-bonding electron pair localized on a single atom. |

| Antibonding (σ, π) | ~0.01 e | Represents an empty or virtual orbital; its small occupancy indicates electron delocalization from a filled orbital. |

| Stabilization Energy (E(2)) | > 0.5 kcal/mol | Energy associated with a donor-acceptor interaction (hyperconjugation); higher values indicate a more significant interaction. scirp.org |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. Studies on indole derivatives frequently use docking to predict how they interact with the active sites of various biological targets. nih.govnih.govresearchgate.net

Docking algorithms calculate a score that estimates the binding affinity (e.g., in kcal/mol) between a ligand and a receptor. A more negative score generally indicates a stronger, more favorable binding interaction. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

For derivatives of this compound, docking studies have provided crucial insights. For example, research on related indole-6-carboxylate derivatives designed as inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases showed that these compounds fit well within the ATP-binding sites of these enzymes. nih.gov The models predicted key hydrogen bonds and other interactions responsible for their inhibitory activity. Similarly, studies on indole derivatives as potential Glycogen Synthase Kinase-3β (GSK-3β) inhibitors showed high binding affinities within the protein's ligand-binding domain. researchgate.net The hydroxyl and ester groups of the core indole structure are often pivotal in forming hydrogen bonds with amino acid residues in the receptor's active site, anchoring the ligand in place. vulcanchem.com

Table 2: Example of Molecular Docking Results for Indole Derivatives Against Kinase Targets

| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Indole-carbothioamide (4a) | EGFR | -8.1 | Met793, Lys745, Thr790 | H-bond, Hydrophobic |

| Indole-oxadiazole (6c) | VEGFR-2 | -8.9 | Cys919, Asp1046, Glu885 | H-bond, Hydrophobic |

| Indole Derivative | GSK-3β | Not specified | Val135, Lys85, Asp200 | H-bond |

Data derived from studies on indole-6-carboxylate derivatives and other related indole structures. nih.govresearchgate.net

To validate the potential of new compounds, their predicted binding affinities and interaction patterns are often compared to those of known, standard inhibitors. This benchmarking helps to assess whether a new derivative is likely to be a potent inhibitor.

In studies of indole-based kinase inhibitors, the docking scores and in vitro activity of novel derivatives are compared against established drugs like Erlotinib (an EGFR inhibitor) and Sorafenib (a VEGFR-2 inhibitor). nih.gov For instance, a promising indole derivative, compound 4a, showed EGFR inhibitory activity comparable to Erlotinib, while compound 6c was a potent VEGFR-2 inhibitor, benchmarked against Sorafenib. nih.gov Similarly, when indole derivatives were investigated as potential cyclooxygenase (COX) inhibitors, their performance was compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib. mdpi.com These comparisons are essential for identifying lead compounds that may offer improved efficacy or selectivity over existing therapies.

Table 3: Comparative Anti-proliferative Activity (IC₅₀) of Indole Derivatives and Standard Drugs

| Compound | Target | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Compound 4a (Indole derivative) | EGFR | HepG2 | 5.31 |

| Erlotinib (Standard) | EGFR | HepG2 | 6.02 |

| Compound 6c (Indole derivative) | VEGFR-2 | HepG2 | 7.14 |

| Sorafenib (Standard) | VEGFR-2 | HepG2 | 8.31 |

Data sourced from a study on newly synthesized indole-6-carboxylate derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational stability and dynamic behavior of molecules over time. By simulating the atomic motions, MD provides a detailed view of how a molecule like this compound behaves in a biological environment.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a water box, and the forces between atoms are calculated using a force field. The simulation then solves Newton's equations of motion to track the trajectory of each atom over a specific period, often nanoseconds or even microseconds. This allows for the analysis of various parameters that describe the molecule's stability and flexibility.

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex or the ligand itself from an initial reference structure. A stable RMSD value over time suggests that the system has reached equilibrium and the ligand is stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. Lower RMSF values indicate greater structural rigidity. nih.gov

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and its target protein are critical for binding affinity and stability. MD simulations can track the number and duration of these bonds throughout the simulation. researchgate.net

For indole derivatives, MD simulations have been instrumental in understanding their interaction with biological targets. For instance, in studies of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, MD simulations over 200 nanoseconds helped to confirm the stable interaction of the inhibitor within the enzyme's active site. nih.gov Similarly, for N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase inhibitors, MD simulations indicated that the screened compounds could bind stably to the enzyme in dynamic conditions. mdpi.com

Theoretical Prediction of Biological Activities (e.g., PASS prediction)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a drug-like molecule based on its structural formula. The prediction is based on a structure-activity relationship analysis of a large database of known active compounds. The results are presented as a list of potential biological activities with corresponding probabilities for being active (Pa) and inactive (Pi). clinmedkaz.org A Pa value greater than 0.7 suggests a high probability of experimental activity, while values between 0.3 and 0.7 indicate a moderate probability. clinmedkaz.org

For new chemical entities like this compound, PASS analysis can be a valuable preliminary step to guide experimental research by highlighting the most promising therapeutic avenues. clinmedkaz.org

Although a specific PASS analysis for this compound is not published, we can infer potential activities based on the known biological profiles of related indole derivatives.

Anticancer Activity: Many indole derivatives exhibit significant antiproliferative activity. nih.gov For example, new indole-6-carboxylic acid derivatives have been synthesized and shown to be cytotoxic to several cancer cell lines, acting as inhibitors of EGFR and VEGFR-2 tyrosine kinases. nih.gov The core structure of this compound makes it a candidate for similar activities.

Anti-inflammatory and Analgesic Activity: The 4-hydroxyindole (B18505) moiety is present in compounds with analgesic properties.

Antimicrobial Activity: Indole derivatives have been widely investigated for their antibacterial and antifungal properties. samipubco.com

Neurological Activity: 5-hydroxy-indole derivatives have shown affinity for serotonin (B10506) receptor subtypes, suggesting potential applications in treating neurological disorders. nih.govchemimpex.com

Given these precedents, a PASS prediction for this compound would likely indicate a range of activities, with a notable probability for anticancer, anti-inflammatory, and antimicrobial effects.

Table 1: Predicted Biological Activities of Indole Derivatives Based on Published Studies

| Biological Activity | Related Indole Derivative Class | Reference |

|---|---|---|

| Anticancer | Indole-6-carboxylic acid derivatives | nih.gov |

| Analgesic | 4-hydroxyindole derivatives | |

| Antimicrobial | 4,6-dimethoxy-1H-indole derivatives | samipubco.com |

Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. arxiv.org Organic molecules, particularly those with extended π-conjugation and donor-acceptor groups, can exhibit significant NLO responses. arxiv.orgnih.gov The NLO properties of a molecule can be predicted using computational methods like Density Functional Theory (DFT).

The key parameters that characterize the NLO response of a molecule are:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of the second-order NLO response.

Computational studies on indole derivatives have shown that they can possess promising NLO properties. For example, a study on Indole-7-carboxyldehyde demonstrated that the presence of the indole ring system contributes to a high dipole moment, polarizability, and first-order hyperpolarizability. arxiv.orgresearchgate.net The computed values for this molecule were found to be significantly greater than those of urea (B33335), a standard NLO material. arxiv.org

The structure of this compound, featuring an electron-rich indole nucleus substituted with an electron-donating hydroxyl group and an electron-withdrawing methoxycarbonyl group, suggests the potential for intramolecular charge transfer, a key feature for NLO activity.

Table 2: Calculated NLO Properties for a Related Indole Derivative (Indole-7-carboxyldehyde)

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 1.88 | Debye |

| Polarizability (α) | 17.36 x 10-24 | esu |

| First-order Hyperpolarizability (β) | 3.96 x 10-30 | esu |

Data from a computational study on Indole-7-carboxyldehyde. arxiv.org

Theoretical calculations for this compound would involve optimizing its geometry and then computing the NLO parameters using a suitable DFT functional and basis set. The results would likely show a significant NLO response, making it a candidate for further experimental investigation in the field of materials science.

Biological Activity and Mechanistic Studies of Indole 6 Carboxylate Derivatives

Anticancer and Antiproliferative Activities

Derivatives of indole-6-carboxylate have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit key signaling pathways, induce cell death, and suppress tumor growth.

Inhibition of Receptor Tyrosine Kinases (EGFR, VEGFR-2)

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling pathways that control cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several studies have focused on designing indole-6-carboxylate derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Two new series of indole-6-carboxylate derivatives, specifically hydrazine-1-carbothioamide and 1,3,4-oxadiazole (B1194373) derivatives, have been synthesized and evaluated for their ability to inhibit these RTKs. Molecular docking studies have shown that these compounds can effectively fit into the active sites of EGFR and VEGFR-2. In one such study, compound 4a , a hydrazine-1-carbothioamide derivative with an unsubstituted phenyl moiety, was identified as a potent inhibitor of EGFR tyrosine kinase activity. nih.govacs.org Concurrently, compound 6c , a 1,3,4-oxadiazole derivative bearing a chloro group at the 4-position of the aromatic ring, exhibited the highest inhibitory activity against VEGFR-2. nih.govacs.org

In a separate investigation, two groups of indole-6-carboxylic acid derivatives were synthesized, with hydrazone derivatives targeting EGFR and oxadiazole derivatives targeting VEGFR-2. nih.gov Within these series, compound 3b (an EGFR-targeting hydrazone) and compound 6e (a VEGFR-2-targeting oxadiazole) demonstrated the most potent inhibition of their respective enzymes. nih.gov These findings underscore the potential of the indole-6-carboxylate scaffold as a versatile platform for developing targeted RTK inhibitors.

Cell Cycle Arrest and Apoptosis Induction Mechanisms

The cytotoxic effects of these indole-6-carboxylate derivatives are often mediated through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). The most effective cytotoxic agents from the aforementioned studies, compounds 4a and 6c , were found to arrest cancer cells in the G2/M phase of the cell cycle. nih.govacs.org This arrest prevents the cells from proceeding to mitosis, ultimately leading to cell death.

Furthermore, these compounds were shown to induce apoptosis through the extrinsic pathway. nih.govacs.orgnih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to a cascade of caspase activation. The ability of these indole (B1671886) derivatives to trigger this pathway highlights a specific mechanism for their anticancer activity.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. VEGFR-2 is a key regulator of tumor-induced angiogenesis. acs.org The potent inhibition of VEGFR-2 by indole-6-carboxylate derivatives, such as compound 6c and 6e , suggests a strong potential for anti-angiogenic activity. nih.govacs.orgnih.gov By blocking VEGFR-2 signaling, these compounds can disrupt the formation of new blood vessels, thereby starving the tumor and inhibiting its growth and spread. One study highlighted that a carbothioamide derivative of indole exhibited significant anti-angiogenic activity, which was linked to its anti-proliferative effect on human umbilical vein endothelial cells (HUVECs). acs.org

Cytotoxicity Evaluation Against Various Cancer Cell Lines

The anticancer potential of indole-6-carboxylate derivatives has been further validated through cytotoxicity assays against a panel of human cancer cell lines. The synthesized compounds have shown promising activity against liver (HepG2), colon (HCT-116, HT-29), lung (A549), and cervical (HeLa) cancer cell lines. nih.govacs.orgnih.gov

The following table summarizes the cytotoxic activity (IC50 values) of selected indole-6-carboxylate derivatives against various cancer cell lines.

| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | EGFR | HepG2 | 10.3 ± 0.9 | acs.org |

| HCT-116 | 12.8 ± 1.3 | acs.org | ||

| A549 | 15.2 ± 1.1 | acs.org | ||

| 6c | VEGFR-2 | HepG2 | 14.7 ± 1.2 | acs.org |

| HCT-116 | 11.5 ± 0.9 | acs.org | ||

| A549 | 18.9 ± 1.5 | acs.org | ||

| 3b | EGFR | HCT-116 | Not specified | nih.gov |

| HeLa | Not specified | nih.gov | ||

| HT-29 | Not specified | nih.gov | ||

| 6e | VEGFR-2 | HCT-116 | Not specified | nih.gov |

| HeLa | Not specified | nih.gov | ||

| HT-29 | Not specified | nih.gov |

These results indicate that indole-6-carboxylate derivatives are potent cytotoxic agents against a range of cancer cell types, further supporting their development as novel anticancer therapeutics.

Antimicrobial Properties (Antibacterial, Antifungal)

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The indole scaffold has been a fruitful source of compounds with antibacterial and antifungal activities.

Research into the antimicrobial properties of indole-carboxylate derivatives has yielded promising results. A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which are structurally related to the subject compound, demonstrated significant antibacterial and antifungal activity. mdpi.com All seventeen tested derivatives exhibited antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria, with potencies in some cases exceeding those of the standard drugs ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. mdpi.com The most active compound in this series showed a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL. mdpi.com These compounds also displayed good to excellent antifungal activity, with the most potent derivative having an MIC of 0.004 mg/mL against Trichophyton viride. mdpi.com

The following table presents the range of antimicrobial activities observed for these indole-2-carboxylate (B1230498) derivatives.

| Microbial Strain | Type | MIC Range (mg/mL) | Reference |

| Enterococcus cloacae | Gram-negative bacteria | 0.004 - 0.045 | mdpi.com |

| Escherichia coli | Gram-negative bacteria | 0.03 - >1.2 | mdpi.com |

| Micrococcus flavus | Gram-positive bacteria | 0.015 - >1.2 | mdpi.com |

| Bacillus cereus | Gram-positive bacteria | 0.008 - 0.06 | mdpi.com |

| Staphylococcus aureus | Gram-positive bacteria | 0.008 - 0.06 | mdpi.com |

| Aspergillus fumigatus | Fungus | 0.015 - >1.2 | mdpi.com |

| Trichophyton viride | Fungus | 0.004 - 0.06 | mdpi.com |

These findings highlight the potential of indole-carboxylate esters as a foundation for the development of novel antimicrobial agents to combat a wide range of pathogenic bacteria and fungi.

Antiviral Activities (e.g., against HIV, Hepatitis B/C, Influenza, SARS-CoV-2)

The indole nucleus is a key component in several antiviral drugs, and research into its derivatives continues to yield promising candidates against a range of viruses. While direct antiviral data on Methyl 4-hydroxy-1H-indole-6-carboxylate is not extensively documented, studies on related indole carboxylate derivatives reveal significant antiviral potential.

For instance, a series of novel indole-2-carboxylate derivatives have been synthesized and evaluated for their antiviral effects. In these studies, certain compounds demonstrated notable activity against Coxsackie B3 virus and Influenza A. researchgate.net One derivative, identified as compound 14f in a study, showed potent inhibitory activity against influenza A with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L and a selectivity index (SI) of 12.1. researchgate.net Another compound from the same series, 8f , was found to be active against Coxsackie B3 virus with a high selectivity index of 17.1. researchgate.net Interestingly, structure-activity relationship (SAR) studies indicated that the presence of an alkyloxy group at the 4-position of the indole ring was not essential for the observed antiviral activities. researchgate.net

In the context of coronaviruses, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole , has shown a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. nih.gov The well-known antiviral drug Arbidol (Umifenovir), which contains an indole core, is also used in the treatment of influenza and has been investigated for activity against SARS-CoV-2, where it acts by inhibiting the fusion of the viral envelope with cell membranes. nih.gov

| Compound | Virus | Activity | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Compound 14f (indole-2-carboxylate derivative) | Influenza A | IC50 = 7.53 μmol/L | 12.1 | researchgate.net |

| Compound 8f (indole-2-carboxylate derivative) | Coxsackie B3 | Data not available | 17.1 | researchgate.net |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | SARS-CoV-2 | Complete inhibition at 52.0 μM | Data not available | nih.gov |

Anti-inflammatory Effects

Indole derivatives are well-established as anti-inflammatory agents, with the commercial drug Indomethacin being a prime example. This compound and its acetyloxy analogue are recognized as valuable intermediates for synthesizing molecules with anti-inflammatory properties. chemimpex.comchemimpex.com

Studies on various indole derivatives have demonstrated their ability to modulate key inflammatory pathways. For example, certain indole derivatives of ursolic acid have shown significant anti-inflammatory activity by reducing the production of nitric oxide (NO) and downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. chemrxiv.org This activity is often linked to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.orgnih.gov A study on oxindole (B195798) conjugates, which share a related core structure, also highlighted the strategy of dual inhibition of COX and 5-lipoxygenase (5-LOX) to achieve potent anti-inflammatory effects with a potentially better safety profile. nih.gov

In one study, a series of methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety were synthesized and showed potent anti-inflammatory activities. mdpi.com Compound M16 from this series significantly inhibited the release of LPS-induced IL-6 and TNF-α in a dose-dependent manner in RAW264.7 macrophages and attenuated the upregulation of COX-2. mdpi.com

| Compound Class/Derivative | Model | Key Findings | Source |

|---|---|---|---|

| Indole derivatives of Ursolic Acid | LPS-stimulated RAW 264.7 macrophages | Significant reduction of NO, TNF-α, and IL-6. | chemrxiv.org |

| Oxindole Conjugates | In vitro enzyme assays | Reported to have potent inhibitory activity on COX and 5-LOX enzymes. | nih.gov |

| Compound M16 (Methyl Salicylate-Piperazine Derivative) | LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition of IL-6 and TNF-α release; attenuation of COX-2 upregulation. | mdpi.com |

Antioxidant Activity

The indole ring is a well-known scavenger of free radicals, a property attributed to its electron-rich nature. This inherent antioxidant capacity is a feature of many indole derivatives, contributing to their therapeutic potential by mitigating oxidative stress, which is implicated in numerous diseases.

While specific antioxidant data for this compound is limited in the available literature, studies on related indole carboxamide and ester derivatives confirm this general characteristic. For example, research on new ester and amide derivatives of indole-2-carboxylic acid has shown that some compounds possess scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and exhibit powerful iron (Fe2+) chelating activity.

The antioxidant properties can be influenced by the substitution pattern on the indole ring. For instance, the presence of hydroxyl groups can significantly enhance antioxidant activity. This is a general principle in medicinal chemistry, where phenolic compounds are recognized for their ability to donate hydrogen atoms to neutralize free radicals.

Enzymatic and Pathway Modulation Studies

The ability of indole-6-carboxylate derivatives to modulate the activity of key enzymes and cellular signaling pathways is a cornerstone of their therapeutic potential. Research has focused on their role as inhibitors of protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.

A recent study detailed the synthesis of new indole-6-carboxylate ester derivatives, specifically hydrazine-1-carbothioamide and oxadiazole derivatives, designed to target receptor tyrosine kinases. nih.gov Two compounds, 4a and 6c , emerged as potent cytotoxic agents that function by inhibiting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), respectively. nih.gov These enzymes are crucial mediators in cell signaling pathways that promote tumor growth and angiogenesis. Molecular docking studies confirmed that these compounds fit well within the active sites of their respective target kinases. nih.gov

Further illustrating the enzymatic inhibitory potential of this class, another study on 7-nitro-1H-indole-2-carboxylic acid derivatives identified them as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. researchgate.net Compound 3.9 from this series was a potent FBPase inhibitor with an IC50 of 0.99 μM. researchgate.net This highlights the potential of indole carboxylates in developing treatments for metabolic diseases like type 2 diabetes.

| Compound/Derivative | Target Enzyme | Activity/Key Finding | Source |

|---|---|---|---|

| Compound 4a (hydrazine-1-carbothioamide derivative) | EGFR Tyrosine Kinase | Potent enzyme inhibitory activity. | nih.gov |

| Compound 6c (oxadiazole derivative) | VEGFR-2 Tyrosine Kinase | Highest VEGFR-2 enzyme inhibitory activity in its series. | nih.gov |

| Compound 3.9 (7-nitro-1H-indole-2-carboxylic acid derivative) | Fructose-1,6-bisphosphatase (FBPase) | IC50 = 0.99 μM. | researchgate.net |

Structure Activity Relationship Sar Elucidation for Indole 6 Carboxylates

Influence of Substituent Modifications on Biological Efficacy

The biological profile of indole-6-carboxylates can be significantly altered by modifying the substituents on the indole (B1671886) ring and by attaching various chemical fragments.

The presence and position of hydroxyl (-OH) and methoxycarbonyl (-COOCH3) groups on the indole scaffold are critical determinants of biological activity. Methoxy (B1213986) groups are known to enhance the reactivity of the indole ring. chim.it Studies have shown that the position of a methoxy group is a crucial factor influencing biological effect. researchgate.net Similarly, the placement of hydroxyl groups on the indole ring can lead to significant differences in anticancer potency, highlighting that specific substitution patterns are key for efficacy. plu.mx

The methoxycarbonyl group, an ester, is a strong electron-withdrawing group. Research on related indole derivatives has demonstrated that the introduction of strong electron-withdrawing groups, such as an ester or nitro group, at the C5-position can lead to a significant increase in agonist potency at certain receptors. nih.gov For instance, an ester derivative (compound 2q ) showed a marked improvement in potency (EC50 = 250–350 nM) compared to unsubstituted analogs. nih.gov However, the effect of a functional group is highly context-dependent. In the development of narciclasine (B1677919) analogs, the introduction of a methoxycarbonyl group at the C-1 position resulted in a significant reduction in the ability to inhibit cancer cell proliferation. mdpi.com This underscores that while these functional groups are key modulators, their impact on biological activity must be evaluated within the specific context of the parent molecule and its biological target.

A common strategy to enhance the biological efficacy of indole-6-carboxylates is the introduction of aromatic and heteroaromatic fragments. Research has shown that for antiproliferative activity, the presence of an aryl or heteroaryl fragment attached to the indole-6-carboxylic acid core via a linker is often a requirement for anti-tumor activity. researchgate.netnih.gov

Two series of indole-6-carboxylic acid derivatives, one featuring a hydrazone linker and the other an oxadiazole linker, were synthesized to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), respectively. nih.gov Within these series, specific substitutions on the attached aromatic ring were found to be critical for potency. For example, compound 6c , an oxadiazole derivative targeting VEGFR-2, was identified as a highly effective cytotoxic agent. nih.gov This compound features a chloro group at the 4-position of the terminal aromatic ring, which was shown to be the most potent among the synthesized derivatives for VEGFR-2 inhibition. nih.gov Similarly, another study identified compound 6e as having the highest antiproliferation activity among a series of VEGFR-2 targeting oxadiazole derivatives. nih.gov

In a different therapeutic area, novel indole derivatives were designed as antioxidants by pairing the indole nucleus with various heterocycles like thiophene, pyrimidine, and pyrazole (B372694). nih.gov This strategy yielded compounds with significant antioxidant activity, with one pyrazole derivative (Candidate 10 ) showing higher potency than the ascorbic acid standard. nih.gov These findings demonstrate that the appendage of diverse aromatic and heteroaromatic systems is a viable and effective strategy for modulating the biological activity of the indole-6-carboxylate scaffold.

Mechanistic Metabolism and Pharmacokinetic Research

In Silico and In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analyses

In silico ADMET prediction tools are computational models that estimate the pharmacokinetic properties of a molecule based on its structure. These methods are valuable for early-stage drug discovery, helping to identify candidates with favorable drug-like properties. japsonline.com Studies on various indole (B1671886) derivatives provide a predictive framework for Methyl 4-hydroxy-1H-indole-6-carboxylate.

Research on ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives, which are structurally similar to the target compound, has been conducted to predict their ADMET profiles. neliti.comsciencescholar.us These analyses suggest that such molecules can be designed to have favorable properties, including good oral absorption and a low probability of being carcinogenic. neliti.comsciencescholar.us For instance, the lipophilicity, often expressed as the Log P value, is a key determinant of absorption and distribution. For a series of designed indole carboxylate derivatives, Log P values ranged from 2.25 to 3.13, indicating moderate lipophilicity that is often correlated with good membrane permeability. sciencescholar.us

General ADMET predictions for indole derivatives often show good oral bioavailability. Studies on other classes of indole derivatives predicted high gastrointestinal absorption, with values ranging from 90.2% to 94.0%. researchgate.net However, predictions also suggest that some indole derivatives may inhibit key metabolic enzymes like Cytochrome P450 2D6 (CYP2D6) and may exhibit hepatotoxicity, necessitating further experimental validation. japsonline.com

| ADMET Parameter | Predicted Property for Indole Carboxylate Derivatives | Reference |

|---|---|---|

| Human Intestinal Absorption (HIA) | High / Excellent | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Generally predicted to have no BBB penetration | japsonline.com |

| CYP2D6 Inhibition | Generally predicted to be non-inhibitory | japsonline.com |

| Hepatotoxicity | Potential for hepatotoxicity, requires further study | japsonline.com |

| Carcinogenicity | Predicted to be non-carcinogenic in selected models | sciencescholar.us |

| Plasma Protein Binding | High probability of being highly bound | japsonline.com |

Metabolic Pathways and Biotransformations of Indole Derivatives (e.g., hydroxylation, N-demethylation, sulfoxidation, conjugation)

The indole nucleus is subject to extensive metabolism in the body, primarily in the liver. nih.gov The biotransformations are diverse and involve several key pathways that would likely apply to this compound.

Oxidative Metabolism: The indole ring is readily oxidized. A primary metabolic route is hydroxylation, which can occur at various positions on the ring. The C-3 position is commonly hydroxylated to form 3-hydroxyindole (indoxyl), which is a transient intermediate. researchgate.netnih.gov Oxidation can also occur at other positions, such as C-6 to yield 6-hydroxyindole (B149900). researchgate.netacs.org Given that the target compound already possesses a hydroxyl group at the C-4 position, further oxidation at other available sites on the indole ring is possible. The oxidation of indole can lead to various products, including oxindole (B195798) and dioxindole. nih.govacs.org

Conjugation: Following oxidation, the resulting hydroxylated metabolites typically undergo Phase II conjugation reactions. The most common conjugation pathway for hydroxylated indoles is sulfation, leading to the formation of metabolites like indoxyl sulfate (B86663). researchgate.netresearchgate.net Glucuronidation is another major conjugation pathway. The existing 4-hydroxy group on this compound makes it a prime substrate for direct conjugation with glucuronic acid or sulfate.

Ester Hydrolysis: The methyl carboxylate group at the C-6 position is a chemically labile ester linkage. This group is highly susceptible to hydrolysis by esterase enzymes present in the plasma, liver, and other tissues. This reaction would cleave the methyl group, converting the compound to its corresponding carboxylic acid, 4-hydroxy-1H-indole-6-carboxylic acid. This hydrolysis is often a rapid and primary metabolic step for ester-containing compounds. dovepress.com

| Metabolic Pathway | Description | Potential Metabolite of this compound | Reference |

|---|---|---|---|

| Ester Hydrolysis | Cleavage of the methyl ester group by esterase enzymes. | 4-hydroxy-1H-indole-6-carboxylic acid | dovepress.com |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the indole ring. | Di-hydroxy indole derivatives | researchgate.netacs.org |

| Oxidation | Further oxidation of the indole ring to form various products. | Oxindole and Dioxindole derivatives | nih.govacs.org |

| Sulfation | Conjugation of a hydroxyl group with a sulfate group. | 4-(sulfooxy)-1H-indole-6-carboxylate | researchgate.netresearchgate.net |

| Glucuronidation | Conjugation of a hydroxyl group with glucuronic acid. | Methyl 4-(glucuronosyloxy)-1H-indole-6-carboxylate | researchgate.net |

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

The metabolism of indole and its derivatives is predominantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver. nih.gov Flavin-containing monooxygenase (FMO) enzymes can also play a role. nih.govresearchgate.net

Cytochrome P450 (CYP450) Isoforms: Several specific CYP isoforms have been identified as key players in the oxidative metabolism of the indole nucleus.

CYP2A6: This isoform is highly active in the oxidation of indole, producing a variety of metabolites including oxindole, indoxyl (3-hydroxyindole), and 6-hydroxyindole. researchgate.netnih.govacs.org

CYP2C19: Along with CYP2A6, CYP2C19 is significantly involved in the metabolism of indole to indoxyl. researchgate.netnih.gov

CYP2E1: This isoform also contributes to the oxidation of indole, participating in the formation of oxindole and other oxidized products. researchgate.netnih.govacs.org

CYP3A4: Research on the related compound indoline (B122111) shows that CYP3A4 has the highest activity in converting it to indole through a novel dehydrogenation pathway. nih.govresearchgate.net

Other Enzymatic Systems:

Flavin-Containing Monooxygenase 3 (FMO3): While not active in the aromatization of indoline to indole, FMO3 is involved in producing other metabolites from indoline, such as N-hydroxyindoline. nih.govresearchgate.net

Esterases: As mentioned, esterases found in biological fluids and tissues are critical for the hydrolysis of the methyl ester group in this compound. dovepress.com

| Enzyme/Isoform | Role in Metabolism of Indole Derivatives | Reference |

|---|---|---|

| CYP2A6 | Major enzyme for indole oxidation to indoxyl, oxindole, and 6-hydroxyindole. | researchgate.netnih.govacs.org |

| CYP2C19 | Active in the formation of indoxyl from indole. | researchgate.netnih.gov |

| CYP2E1 | Contributes to the oxidation of indole to oxindole. | researchgate.netnih.govacs.org |

| CYP3A4 | Catalyzes the dehydrogenation of indoline to indole. | nih.govresearchgate.net |

| Esterases | Hydrolysis of ester functional groups. | dovepress.com |

Stability Studies in Biological Fluids

The stability of a compound in biological fluids, such as plasma, is a critical pharmacokinetic parameter that influences its half-life and bioavailability. For this compound, the primary point of vulnerability is the methyl ester group at the C-6 position.

Studies on other compounds containing ester functionalities have demonstrated that such groups can be highly labile in plasma due to the activity of esterase enzymes. dovepress.com For example, in a study of sulfonylhydrazone derivatives, compounds featuring an ester subunit were found to be unstable after incubation in rat plasma. In some cases, as little as 2.2% of the parent compound remained after a 60-minute incubation, indicating rapid hydrolysis to the corresponding carboxylic acid. dovepress.com In contrast, analogous compounds without the ester group were very stable under the same conditions. dovepress.com

Based on these findings, it is highly probable that this compound would exhibit poor stability in plasma, undergoing rapid enzymatic hydrolysis to 4-hydroxy-1H-indole-6-carboxylic acid. This conversion would be a significant metabolic event, meaning that the carboxylic acid form may be the predominant circulating species in vivo.

| Compound Type from Analogue Study | Stability in Rat Plasma (60 min incubation) | Reference |

|---|---|---|

| Compounds with labile ester subunit | Unstable (e.g., 2.2% and 9.6% remaining) | dovepress.com |

| Compounds without ester subunit | Very Stable | dovepress.com |

Broader Research Applications and Future Directions in Indole 6 Carboxylate Research

Methyl 4-hydroxy-1H-indole-6-carboxylate as a Key Intermediate in Complex Organic Synthesis

This compound serves as a valuable and versatile intermediate in the multi-step synthesis of more complex organic molecules. semanticscholar.orgchemimpex.com Its bifunctional nature, featuring both a hydroxyl group and a carboxylate ester on the indole (B1671886) core, makes it a strategic building block for creating diverse molecular architectures. Researchers utilize this compound in the synthesis of natural products and their analogs, which often possess potential therapeutic benefits. chemimpex.com